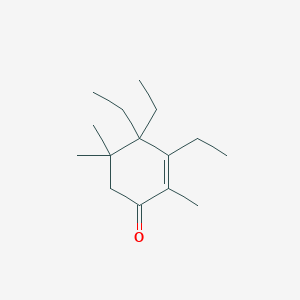
Ethylenediamine, N,N'-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its molecular structure, which includes ethylenediamine and chloroethyl groups, making it a versatile agent in chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride typically involves the reaction of ethylenediamine with chloroethyl compounds under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified through crystallization or distillation techniques to remove any impurities and obtain the final product in its trihydrochloride form.
化学反応の分析
Types of Reactions
Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other functional groups in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the chloroethyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce compounds with higher oxidation states.
科学的研究の応用
Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to investigate the interactions of chloroethyl groups with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride involves its interaction with molecular targets through the chloroethyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A related compound with similar chloroethyl groups but different structural features.
2,2’-Dichlorodiethylamine Hydrochloride: Another compound with chloroethyl groups, used in various chemical applications.
Uniqueness
Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride is unique due to its specific combination of ethylenediamine and chloroethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
特性
| 63918-35-4 | |
分子式 |
C10H25Cl6N3 |
分子量 |
400.0 g/mol |
IUPAC名 |
2-chloroethyl-bis[2-(2-chloroethylazaniumyl)ethyl]azanium;trichloride |
InChI |
InChI=1S/C10H22Cl3N3.3ClH/c11-1-4-14-6-9-16(8-3-13)10-7-15-5-2-12;;;/h14-15H,1-10H2;3*1H |
InChIキー |
ONGVWYHEJMAKBW-UHFFFAOYSA-N |
正規SMILES |
C(C[NH+](CC[NH2+]CCCl)CCCl)[NH2+]CCCl.[Cl-].[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






